

A Comparative Spectroscopic Guide to 2-Bromoquinoline-4-carbaldehyde and Its Derivatives

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Compound of Interest		
Compound Name:	2-Bromoquinoline-4-carbaldehyde	
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This guide provides a comparative spectroscopic analysis of **2-Bromoquinoline-4-carbaldehyde** and its related derivatives. The data presented is essential for the characterization and quality control of these compounds, which are significant in medicinal chemistry and materials science. This document compiles experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Bromoquinoline-4- carbaldehyde** and its positional isomer, 4-Bromoquinoline-2-carboxaldehyde, as well as related quinoline derivatives. This comparative data is crucial for distinguishing between isomers and understanding the electronic effects of substituent placement on the quinoline ring.

Table 1: ¹H NMR Spectroscopic Data of Bromoquinoline Carbaldehyde Derivatives



Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity
2-Bromoquinoline-4- carbaldehyde	CDCl₃ or DMSO-d ₆	Aldehyde proton (~10 ppm)[1]
4-Bromoquinoline-2- carboxaldehyde	Not specified	Not explicitly detailed in search results
2-Substituted Quinoline-4- carboxylic Acids	Not specified	General shifts noted for various derivatives[2]
General Quinoline Derivatives	Not specified	NH (amide) groups: δ 11.15– 10.33 ppm; Methyl group at C2: δ 2.55–2.59 ppm (singlet) [3]
8-hydroxy-2-methylquinoline- 5,7-dicarbaldehyde	Not specified	HC=O at C5: ~10.1 ppm; HC=O at C7: ~10.5 ppm[4]

Table 2: 13C NMR Spectroscopic Data of Bromoquinoline Carbaldehyde Derivatives

Compound	Solvent	Key Chemical Shifts (δ, ppm)
2-Bromoquinoline-4- carbaldehyde	CDCl₃ or DMSO-d ₆	Shift at C2 confirms regioselective bromination[1]
4-Bromoquinoline-2- carboxaldehyde	Not specified	Not explicitly detailed in search results
General Quinoline Derivatives	Not specified	Data available for a series of tunable derivatives[3]
Carboxylic Acids	Not specified	Carboxyl carbons: 165 to 185 $\delta[5]$

Table 3: FT-IR Spectroscopic Data (cm⁻¹) of Quinoline Derivatives



Compound/Derivati ve Class	C=O Stretching	N-H Stretching	C=C Stretching
4-Bromoquinoline-2-carboxaldehyde	Not specified	Not applicable	Not specified
Quinoline-4- carbaldehyde	1688[6]	Not applicable	Not specified
General Quinoline Derivatives	1710–1702 and 1691– 1678[3]	3583–3489 and 3394– 3209[3]	1555–1541 and 1537– 1526[3]
Aliphatic Aldehydes	1740-1720[7]	Not applicable	Not applicable

Table 4: Mass Spectrometry (m/z) Data of Bromoquinoline Derivatives

Compound	Ionization Method	Key Fragments
2-Bromoquinoline-4- carbaldehyde	High-resolution ESI-MS	Validates molecular weight[1]
4-Bromoquinoline-2- carboxaldehyde	Not specified	Characterization confirmed by mass spectrometry[8][9][10] [11]
2-Substituted Quinoline-4- carboxylic Acids	Electron Ionization	[M - COOH]+, further loss of HCN[2]

Table 5: UV-Vis Spectroscopic Data of Quinoline Derivatives



Compound/Derivati ve Class	Solvent	λmax (nm)	Notes
4-Bromoquinoline-2- carboxaldehyde	Not specified	Characterization confirmed by UV-Vis[8][9][10][11]	
Quinoline Derivatives	n-hexane, chloroform, methanol, 2-propanol	Varies with solvent and substitution[12]	Demonstrates solvatochromic effects[13]
Spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkan]-7-amine	Ethyl acetate	Two absorption peaks at 249 and 316 nm corresponding to π - π * and n- π * transitions[14]	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. Below are generalized protocols for the key experiments cited.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Data Acquisition: Record the spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet.



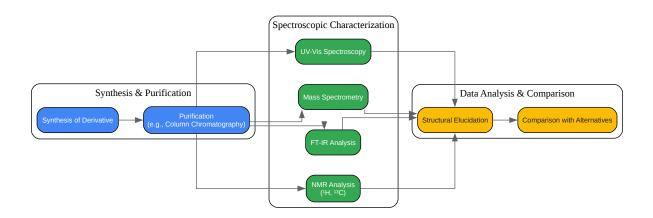
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

- Instrumentation: A FT-IR spectrometer.
- Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
- 3. Mass Spectrometry (MS)
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample is introduced directly or via a gas chromatograph.
- Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole analyzer.
 High-resolution mass spectrometry (HRMS) is used for accurate mass measurements.
- Data Acquisition: The instrument is calibrated, and the sample is ionized. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
- 4. UV-Visible (UV-Vis) Spectroscopy
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, chloroform) of a known concentration.[12]
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The absorbance of the solution is measured over a wavelength range (typically 200-800 nm) against a solvent blank. The wavelength of maximum absorbance (λmax) is determined.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **2-Bromoquinoline-4-carbaldehyde** derivatives.





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Caption: General workflow for synthesis and spectroscopic analysis.

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